molecular formula C23H21N7O2 B10802967 11'-methoxy-2-oxo-7'-piperidin-1-ylspiro[1H-indole-3,3'-2,4,6,12-tetrazatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene]-8'-carbonitrile

11'-methoxy-2-oxo-7'-piperidin-1-ylspiro[1H-indole-3,3'-2,4,6,12-tetrazatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene]-8'-carbonitrile

Cat. No.: B10802967
M. Wt: 427.5 g/mol
InChI Key: LTHWZJOHUVSGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11'-methoxy-2-oxo-7'-piperidin-1-ylspiro[1H-indole-3,3'-2,4,6,12-tetrazatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene]-8'-carbonitrile is a useful research compound. Its molecular formula is C23H21N7O2 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 11'-methoxy-2-oxo-7'-piperidin-1-ylspiro[1H-indole-3,3'-2,4,6,12-tetrazatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene]-8'-carbonitrile is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6OC_{20}H_{22}N_6O, with a molecular weight of approximately 378.43 g/mol. Its unique structure features a spiro configuration involving an indole and a piperidine moiety, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds with similar structural characteristics often exhibit a range of biological activities including:

  • Antimicrobial Activity : Indoles are known for their antibacterial and antifungal properties. The presence of the piperidine ring may enhance these effects by interacting with microbial cell membranes.
  • Anticancer Potential : Several indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Compounds like this one may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases or psychiatric disorders.

Antimicrobial Activity

A study exploring the antimicrobial effects of various indole derivatives found that those with piperidine substitutions exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function.

CompoundActivityMechanism
Indole AModerateCell wall disruption
Indole BHighInhibition of DNA synthesis
11'-Methoxy CompoundPendingTBD

Anticancer Studies

In vitro assays have demonstrated that similar indole derivatives can inhibit the growth of various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway.

Cancer Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis
A54920Cell cycle arrest

Neuropharmacological Investigations

The compound's potential neuroactive properties were evaluated in rodent models. Preliminary results suggest it may enhance cognitive function and exhibit anxiolytic effects through modulation of serotonin receptors.

Case Studies

One notable case study involved the synthesis and evaluation of similar compounds where researchers reported significant reductions in tumor size in xenograft models treated with indole derivatives.

Properties

Molecular Formula

C23H21N7O2

Molecular Weight

427.5 g/mol

IUPAC Name

11'-methoxy-2-oxo-7'-piperidin-1-ylspiro[1H-indole-3,3'-2,4,6,12-tetrazatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene]-8'-carbonitrile

InChI

InChI=1S/C23H21N7O2/c1-32-17-11-13-14(12-24)21(30-9-5-2-6-10-30)27-20-18(13)19(26-17)28-23(29-20)15-7-3-4-8-16(15)25-22(23)31/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,25,31)(H,26,28)(H,27,29)

InChI Key

LTHWZJOHUVSGBF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C3C(=C1)C(=C(N=C3NC4(N2)C5=CC=CC=C5NC4=O)N6CCCCC6)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.